molecular formula C8H10BrN3O B1398862 2-Amino-5-bromo-N,N-dimethylnicotinamide CAS No. 1092580-97-6

2-Amino-5-bromo-N,N-dimethylnicotinamide

Cat. No.: B1398862
CAS No.: 1092580-97-6
M. Wt: 244.09 g/mol
InChI Key: DBEMSDGWYOHTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C8H10BrN3O and a molecular weight of 244.09 g/mol . This compound is a derivative of nicotinamide, featuring a bromine atom at the 5-position and dimethylamine groups at the N-position. It is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-5-bromo-N,N-dimethylnicotinamide involves the reaction of 2-amino-5-bromonicotinic acid with dimethylamine in the presence of coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and diisopropylethylamine (DIEA) in dichloromethane (DCM). The reaction is typically carried out at room temperature and yields the desired product after purification by column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amino and dimethylamine groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DCM or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions can produce nitroso or nitro derivatives.

Scientific Research Applications

2-Amino-5-bromo-N,N-dimethylnicotinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromobenzamide: Similar structure but lacks the dimethylamine groups.

    2-Amino-5-bromo-N-methoxy-N-methylbenzamide: Similar structure with a methoxy group instead of dimethylamine.

    2-Amino-5-chloro-N,N-dimethylnicotinamide: Similar structure with a chlorine atom instead of bromine.

Uniqueness

2-Amino-5-bromo-N,N-dimethylnicotinamide is unique due to the presence of both the bromine atom and the dimethylamine groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .

Biological Activity

2-Amino-5-bromo-N,N-dimethylnicotinamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Chemical Formula : C8_8H10_{10}BrN3_3O
  • Molecular Weight : 244.09 g/mol
  • CAS Number : 1092580-97-6

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is thought to inhibit specific pathways that are crucial for cellular function and proliferation.

Key Mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in cellular signaling pathways, which can lead to altered cellular responses.
  • Receptor Modulation : The compound may act on neurotransmitter receptors, influencing neurochemical pathways and potentially exhibiting neuroprotective effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive Bacteria32 µg/mL
Gram-negative Bacteria64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it has shown potential in reducing cell viability in cancerous cells.

Cell LineIC50 (µM)
A431 (vulvar carcinoma)15
HeLa (cervical carcinoma)20

Case Studies

  • Neuroprotective Effects : A study involving animal models indicated that treatment with this compound resulted in increased levels of brain-derived neurotrophic factor (BDNF), suggesting potential neuroprotective effects against neurodegenerative diseases.
  • Inflammatory Response Modulation : In vitro assays showed that the compound could modulate inflammatory cytokine production, indicating its potential use in treating inflammatory diseases.

Research Findings

Recent studies have highlighted the importance of this compound in various therapeutic contexts:

  • Autophagy Regulation : The compound has been linked to the regulation of autophagy, a critical process for cellular homeostasis and response to stress.
  • Signal Transduction Pathways : It influences pathways such as the PI3K/Akt pathway, which is essential for cell survival and growth.

Properties

IUPAC Name

2-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c1-12(2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEMSDGWYOHTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 2-amino-5-bromonicotinic acid (0.35 g, 1.61 mmol) in tetrahydrofuran (5 mL) was added dimethylamine (0.8 mL of a 2M solution in tetrahydrofuran, 1.60 mmol), diethylphosphoryl cyanide (0.29 g, 1.77 mmol), and triethylamine (0.34 g, 3.38 mmol) at 0° C. The mixture was stirred at 0° C. for 30 min and then at room temperature for 4 h. Concentration and purification by column chromatography on silica (5-10% methanol in dichloromethane) gave the title Compound as a white solid. MS (EI) for C8H10BrN3O: 244 (MH+).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diethylphosphoryl cyanide
Quantity
0.29 g
Type
reactant
Reaction Step Two
Quantity
0.34 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromo-N,N-dimethylnicotinamide
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromo-N,N-dimethylnicotinamide
Reactant of Route 3
Reactant of Route 3
2-Amino-5-bromo-N,N-dimethylnicotinamide
Reactant of Route 4
Reactant of Route 4
2-Amino-5-bromo-N,N-dimethylnicotinamide
Reactant of Route 5
Reactant of Route 5
2-Amino-5-bromo-N,N-dimethylnicotinamide
Reactant of Route 6
2-Amino-5-bromo-N,N-dimethylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.